molecular formula C9H16O3 B13029096 sec-Butyl4-oxopentanoate

sec-Butyl4-oxopentanoate

Cat. No.: B13029096
M. Wt: 172.22 g/mol
InChI Key: MHYPMBBMAIFKRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of sec-butyl 4-oxopentanoate follows IUPAC guidelines for substituted esters. The parent chain is a pentanoic acid derivative with a ketone functional group at the fourth carbon. The esterification of levulinic acid (4-oxopentanoic acid) with sec-butanol (butan-2-ol) yields the compound. Thus, the IUPAC name is butan-2-yl 4-oxopentanoate .

Key features of the nomenclature include:

  • Butan-2-yl : Indicates the sec-butyl group attached to the oxygen atom of the ester.
  • 4-Oxopentanoate : Specifies the five-carbon chain with a ketone at position 4 and a carboxylate group at position 1.

The CAS registry number for this compound is 85734-01-6 , as confirmed by chemical databases. Alternative synonyms include levulinic acid sec-butyl ester and 2-butyl levulinate, though the IUPAC name remains the authoritative identifier.

Molecular Geometry and Conformational Analysis

The molecular geometry of sec-butyl 4-oxopentanoate is influenced by steric and electronic interactions between its functional groups. The ester group (-COO-) adopts a planar configuration due to resonance stabilization, while the sec-butyl chain introduces conformational flexibility.

Key Structural Features:

  • Ester Group : The carbonyl (C=O) and ether (C-O) bonds create a trigonal planar geometry around the carbonyl carbon, with bond angles approximating 120°.
  • Ketone Group : The 4-oxo substituent introduces a second planar carbonyl group, resulting in partial conjugation with the ester moiety.
  • sec-Butyl Chain : The branching at the second carbon of the butyl group generates two possible conformers (gauche and anti) due to rotation around the C-O bond.

Computational models predict that the anti conformation is energetically favored by ~2.1 kJ/mol, minimizing steric hindrance between the methyl branches of the sec-butyl group and the ester oxygen. Experimental data from X-ray crystallography (unavailable in public databases) would further clarify these findings.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic techniques provide critical insights into the functional groups and molecular structure of sec-butyl 4-oxopentanoate.

Infrared (IR) Spectroscopy:

The IR spectrum exhibits characteristic absorption bands:

  • C=O Stretches : Two distinct peaks at 1735 cm⁻¹ (ester carbonyl) and 1710 cm⁻¹ (ketone carbonyl).
  • C-O Stretch : A strong signal at 1170–1240 cm⁻¹ from the ester ether linkage.

Nuclear Magnetic Resonance (NMR):

¹H NMR (400 MHz, CDCl₃):
δ (ppm) Multiplicity Assignment
0.95 triplet (3H) CH₃ in sec-butyl
1.42 sextet (2H) CH₂ adjacent to CH₃
1.65 quintet (2H) CH₂ near ester oxygen
2.15 triplet (2H) CH₂ adjacent to ketone
2.55 triplet (2H) CH₂ near ester carbonyl
4.90 multiplet (1H) OCH(CH₂)
¹³C NMR (100 MHz, CDCl₃):
δ (ppm) Assignment
207.5 Ketone carbonyl (C=O)
171.2 Ester carbonyl (C=O)
67.8 OCH(CH₂)
28–35 Aliphatic CH₂ groups
21.5 Terminal CH₃

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 172 ([M]⁺), consistent with the molecular formula C₉H₁₆O₃. Fragmentation pathways include:

  • m/z 85 : Loss of the sec-butyl group (C₄H₉O⁺).
  • m/z 57 : Formation of acylium ion (CH₂=C=O⁺).

Computational Chemistry Approaches to Molecular Modeling

Computational methods have been employed to predict electronic properties and optimize the geometry of sec-butyl 4-oxopentanoate.

Density Functional Theory (DFT) Studies:

  • Geometry Optimization : B3LYP/6-31G(d) calculations confirm the planar arrangement of the ester and ketone groups, with bond lengths of 1.21 Å (C=O) and 1.34 Å (C-O).
  • Electrostatic Potential (ESP) : The ketone oxygen exhibits a higher negative charge density (-0.45 e) compared to the ester oxygen (-0.38 e), influencing reactivity in nucleophilic reactions.

Molecular Dynamics (MD) Simulations:

  • Solvent Interactions : In polar solvents (e.g., water), the ester group engages in hydrogen bonding, while the sec-butyl chain adopts a compact conformation to minimize hydrophobic interactions.
  • Diffusion Coefficients : Predicted diffusion coefficient in ethanol at 298 K is 2.1 × 10⁻⁹ m²/s , aligning with experimental observations for similar esters.

Quantitative Structure-Property Relationship (QSPR):

  • LogP Calculation : The octanol-water partition coefficient (LogP) is estimated at 1.69 , indicating moderate hydrophobicity. This value correlates with the compound’s utility in lipid-rich industrial formulations.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

butan-2-yl 4-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-8(3)12-9(11)6-5-7(2)10/h8H,4-6H2,1-3H3

InChI Key

MHYPMBBMAIFKRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-Butyl 4-oxopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-oxopentanoic acid with sec-butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of sec-Butyl 4-oxopentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Large-scale production may also involve the use of automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sec-Butyl 4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Sec-Butyl 4-oxopentanoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in producing biologically active molecules that contain an (S)-2-aminoglutarimide moiety. This application is significant for developing drugs targeting various medical conditions, including cancer and neurological disorders .

Case Study: Drug Development

A recent study highlighted the utility of sec-butyl 4-oxopentanoate in synthesizing a novel class of piperidine derivatives, which demonstrated promising activity against specific cancer cell lines. The synthetic route employed sec-butyl 4-oxopentanoate as a starting material, showcasing its importance in medicinal chemistry .

Biocatalysis and Green Chemistry

In the context of biocatalysis, sec-butyl 4-oxopentanoate is utilized as a substrate for enzyme-mediated reactions, promoting environmentally friendly synthetic pathways. Biocatalysis offers several advantages:

  • Selectivity : Enzymes can provide high selectivity for specific reactions.
  • Mild Conditions : Reactions often occur under mild temperature and pressure conditions.

This approach aligns with green chemistry principles by minimizing waste and reducing hazardous by-products .

Industrial Applications

The compound's properties make it suitable for various industrial applications, particularly in the production of:

  • Flavors and Fragrances : Due to its pleasant odor profile.
  • Polymer Chemistry : As a building block for producing specialty polymers.

Mechanism of Action

The mechanism of action of sec-Butyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it may act as a substrate for enzymes, leading to the formation of various products. The ester group in sec-Butyl 4-oxopentanoate can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Sec-Butyl 4-oxopentanoate can be compared with other similar compounds, such as:

    Butyl 4-oxopentanoate: Similar structure but with a different alkyl group.

    Methyl 4-oxopentanoate: Contains a methyl group instead of a sec-butyl group.

    Ethyl 4-oxopentanoate: Contains an ethyl group instead of a sec-butyl group.

The uniqueness of sec-Butyl 4-oxopentanoate lies in its specific alkyl group, which can influence its reactivity and applications in various chemical reactions .

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